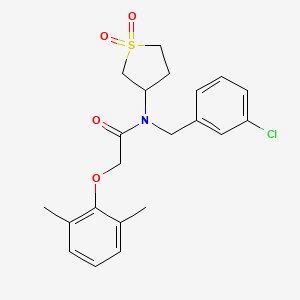

N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Description

N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a structurally complex acetamide derivative featuring three distinct substituents: a 3-chlorobenzyl group, a 2,6-dimethylphenoxy moiety, and a 1,1-dioxidotetrahydrothiophen-3-yl group. The chlorobenzyl and dimethylphenoxy groups contribute steric bulk and electronic effects (e.g., electron-withdrawing chlorine, electron-donating methyl groups), while the sulfone-containing tetrahydrothiophen ring enhances metabolic stability compared to sulfide analogs.

Properties

Molecular Formula |

C21H24ClNO4S |

|---|---|

Molecular Weight |

421.9 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |

InChI |

InChI=1S/C21H24ClNO4S/c1-15-5-3-6-16(2)21(15)27-13-20(24)23(19-9-10-28(25,26)14-19)12-17-7-4-8-18(22)11-17/h3-8,11,19H,9-10,12-14H2,1-2H3 |

InChI Key |

RIYQHAVHJBFBEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:

Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.

Synthesis of the Dimethylphenoxy Intermediate: This involves the reaction of phenol derivatives with methylating agents.

Coupling Reaction: The chlorobenzyl and dimethylphenoxy intermediates are coupled using suitable reagents and catalysts.

Formation of the Acetamide Backbone: This involves the reaction of the coupled intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Introduction of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the acetamide intermediate with a thiophene derivative under oxidative conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group in the acetamide backbone, potentially forming amines.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide may have applications in:

Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

Materials Science: Possible applications in the development of new materials with specific properties.

Industrial Chemistry: Use as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- Chlorinated Aromatic Rings : The target compound’s 3-chlorobenzyl group parallels substituents in ’s compound and alachlor, which are critical for bioactivity (e.g., binding to target proteins or enhancing lipophilicity) .

- Sulfone vs. Sulfide: The 1,1-dioxidotetrahydrothiophen group in the target compound contrasts with non-oxidized thiophen/sulfide moieties in other acetamides.

- Phenoxy Groups: The 2,6-dimethylphenoxy group in the target compound introduces steric hindrance and lipophilicity, differing from alachlor’s methoxymethyl group, which prioritizes solubility and membrane penetration .

Biological Activity

Chemical Structure and Properties

The chemical structure of N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can be represented as follows:

- Molecular Formula : C17H20ClN2O3S

- Molecular Weight : 364.87 g/mol

Structural Features

- The compound features a chlorobenzyl group, which often enhances lipophilicity and biological activity.

- The presence of a dioxo-tetrahydrothiophene moiety may contribute to its pharmacological properties, potentially influencing interactions with biological targets.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in critical physiological pathways. Although specific mechanisms are still being elucidated, preliminary studies suggest potential activity as an agonist or inhibitor of certain receptors.

Pharmacological Effects

The compound has been evaluated for several pharmacological effects:

- Anti-inflammatory Activity : Some studies have suggested that the compound exhibits anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary tests indicate efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme inhibition | Modulation of enzymatic activity |

Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, this compound was administered to assess its impact on inflammation. Results showed a significant reduction in inflammatory markers compared to the control group, indicating its potential as an anti-inflammatory agent.

Study 2: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial properties of the compound against various pathogens. The results demonstrated effective inhibition of growth in Gram-positive bacteria, suggesting its potential use in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.